

An In-Depth Technical Guide to the Structural Isomers of C₈H₁₄O₄

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Compound of Interest

Compound Name: (S)-2-Isobutylsuccinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C₈H₁₄O₄. The document details the classification, synthesis, and characterization of these compounds, with a particular focus on their relevance to drug development and biological systems.

Classification of C₈H₁₄O₄ Structural Isomers

The molecular formula C₈H₁₄O₄, with a degree of unsaturation of two, gives rise to a diverse array of structural isomers. These can be broadly categorized based on their functional groups and carbon skeleton. The major classes include:

- **Dicarboxylic Acids:** These are aliphatic chains or cyclic structures containing two carboxylic acid functional groups. A prominent example is suberic acid (octanedioic acid)[1][2].
- **Diesters:** These isomers contain two ester functional groups. Common examples include diethyl succinate and dimethyl adipate[3][4]. The arrangement of the ester groups and the nature of the alkyl chains contribute to the isomeric diversity.
- **Cyclic Diols and Ethers:** This class includes isomers with cyclic structures containing hydroxyl groups and/or ether linkages. Given the molecular formula, these structures will also possess other features like double bonds or additional oxygen-containing functional groups to satisfy the degree of unsaturation.

Physicochemical and Spectroscopic Data of Representative Isomers

For ease of comparison, the following tables summarize key quantitative data for representative isomers of C₈H₁₄O₄.

Table 1: Physicochemical Properties of Representative C₈H₁₄O₄ Isomers

Isomer	IUPAC Name	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Suberic Acid	Octanedioic acid	505-48-6	174.19	141–144	230 (at 15 mmHg) ^[2]
Diethyl Succinate	Diethyl butanedioate	123-25-1	174.19	-21	217.7
Dimethyl Adipate	Dimethyl hexanedioate	627-93-0	174.19	8-10	227-230

Table 2: Spectroscopic Data of Representative C₈H₁₄O₄ Isomers

Isomer	¹ H NMR (Solvent, Frequency)	¹³ C NMR (Solvent)	Key IR Absorptions (cm ⁻¹)
Suberic Acid	(DMSO-d ₆ , 400 MHz): δ 11.96 (s, 2H, -COOH), 2.19 (t, 4H, -CH ₂ COOH), 1.49 (quint, 4H, -CH ₂ CH ₂ CH ₂ -), 1.27 (m, 4H, -CH ₂ CH ₂ COOH)[5]	(D ₂ O): δ 187.0, 40.3, 31.2, 28.5[6]	~3000 (broad, O-H), ~1700 (C=O)[7]
Diethyl Succinate	(CDCl ₃ , 90 MHz): δ 4.15 (q, 4H, -OCH ₂ CH ₃), 2.62 (s, 4H, -COCH ₂ CH ₂ CO-), 1.26 (t, 6H, -OCH ₂ CH ₃)[8]	(CDCl ₃): δ 172.2, 60.3, 29.0, 14.0[4]	~1735 (C=O, ester)
Dimethyl Adipate	(CDCl ₃ , 90 MHz): δ 3.69 (s, 6H, -OCH ₃), 2.32 (t, 4H, -CH ₂ CO-), 1.66 (m, 4H, -CH ₂ CH ₂ -)[3]	(Dioxane): δ 173.3, 50.8, 33.3, 24.1[9]	~1740 (C=O, ester) [10]

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of key C₈H₁₄O₄ isomers are provided below. These protocols are intended for laboratory use by trained professionals.

Synthesis of Suberic Acid by Oxidation of Cyclooctene

Principle: Suberic acid can be synthesized by the oxidative cleavage of the double bond in cyclooctene using a strong oxidizing agent.

Detailed Protocol:

- In a multi-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place a solution of cyclooctene in a suitable solvent such as a mixture of acetone and water.
- Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
- Slowly add a solution of potassium permanganate (KMnO₄) in water to the stirred cyclooctene solution. The addition should be controlled to keep the reaction temperature below 10 °C. The purple color of the permanganate will disappear as it reacts.
- After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.
- Acidify the resulting colorless solution with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2.
- The white precipitate of suberic acid is collected by vacuum filtration.
- Recrystallize the crude product from hot water to obtain pure suberic acid.
- Characterize the final product by melting point determination and spectroscopic methods (NMR, IR).

Synthesis of Diethyl Succinate via Fischer Esterification

Principle: Diethyl succinate is synthesized by the acid-catalyzed esterification of succinic acid with excess ethanol. The equilibrium is driven towards the product by removing water as it is formed.

Detailed Protocol:

- To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add succinic acid, a 3-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
- Add a water-immiscible solvent like toluene to aid in the azeotropic removal of water.

- Heat the mixture to reflux. The water-ethanol-toluene azeotrope will distill into the Dean-Stark trap. The lower aqueous layer is removed, and the upper organic layer is returned to the reaction flask.
- Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the crude diethyl succinate by vacuum distillation.
- Confirm the identity and purity of the product using spectroscopic techniques.

Synthesis of Dimethyl Adipate

Principle: Dimethyl adipate is prepared by the esterification of adipic acid with methanol, typically using an acid catalyst.

Detailed Protocol:

- In a three-necked glass reactor equipped with a stirrer and a reflux condenser, combine adipic acid and a significant molar excess of methanol (e.g., a 15:1 molar ratio)[[11](#)].
- Add an acid catalyst, such as Amberlyst 15 ion-exchange resin (e.g., 7% by weight of adipic acid)[[11](#)].
- Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by titrating aliquots for the remaining acid content[[11](#)].
- Upon completion, cool the mixture and filter to remove the catalyst.
- Remove the excess methanol by distillation.

- The remaining crude dimethyl adipate can be purified by vacuum distillation.
- Characterize the final product using NMR and IR spectroscopy.

Biological Activity and Signaling Pathways

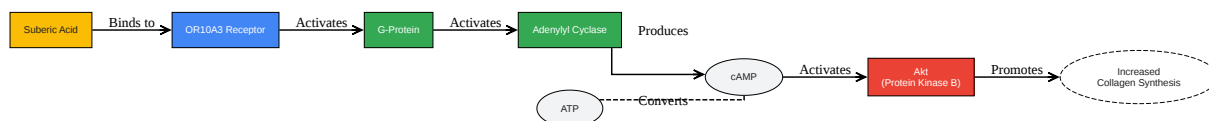
Certain isomers of $C_8H_{14}O_4$ have demonstrated significant biological activity, making them of interest to the drug development community.

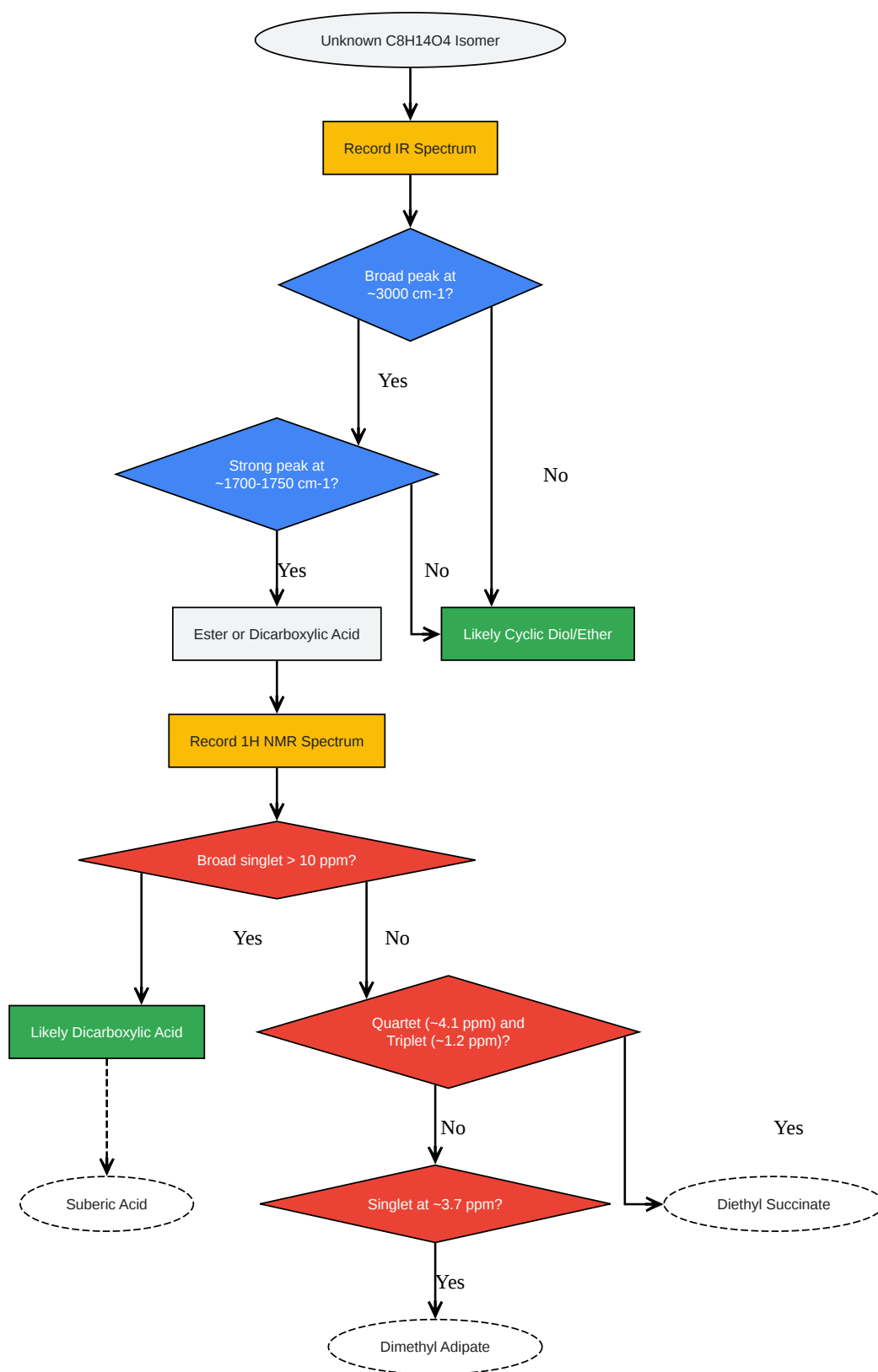
Suberic Acid and the OR10A3 Signaling Pathway

Recent research has identified suberic acid as a ligand for the olfactory receptor OR10A3, which is ectopically expressed in human dermal fibroblasts. Activation of this G-protein coupled receptor (GPCR) by suberic acid initiates a signaling cascade that promotes collagen synthesis, suggesting its potential as an anti-aging therapeutic target[12][13].

The proposed signaling pathway is as follows:

- **Receptor Binding:** Suberic acid binds to and activates the OR10A3 receptor on the surface of dermal fibroblasts[12].
- **G-Protein Activation:** This leads to the activation of an associated G-protein, which in turn activates adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **Akt Activation:** The increase in intracellular cAMP leads to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B)[12].
- **Increased Collagen Synthesis:** Activated Akt promotes downstream signaling events that result in an increased production of collagen[12].





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